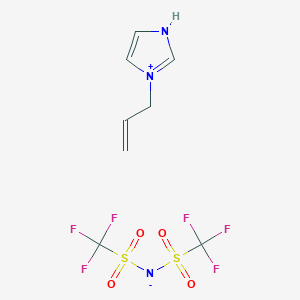
1-Allyl-3-H-imidazolium bis(trifluoromethanesulfonyl)imide, 99%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Allyl-3-H-imidazolium bis(trifluoromethanesulfonyl)imide, or 1-Allyl-3-imidazolium triflate (1-Allyl-3-ITF), is an organic ionic liquid which is widely used in scientific research applications. It is a colorless, viscous liquid which is miscible with water and many organic solvents. It is an ionic liquid which has the ability to solubilize both organic and inorganic compounds. 1-Allyl-3-ITF has been used in a variety of areas, including catalysis, electrochemistry, and separations.
Wissenschaftliche Forschungsanwendungen
1-Allyl-3-ITF has been used in a variety of scientific research applications. It has been used as a solvent for a variety of organic and inorganic compounds, as a catalyst in organic synthesis, and as a reagent in electrochemistry. It has also been used in the development of new materials and in the separation of molecules.
Wirkmechanismus
1-Allyl-3-ITF is an ionic liquid which has the ability to solubilize both organic and inorganic compounds. It is composed of two parts: the cation, 1-Allyl-3-imidazolium, and the anion, trifluoromethanesulfonyl imide. The cation has the ability to interact with the anion, forming an ionic bond. This interaction allows the ionic liquid to solubilize both organic and inorganic compounds.
Biochemical and Physiological Effects
1-Allyl-3-ITF has been found to be non-toxic and non-irritating to skin and eyes. It has also been found to be non-mutagenic and non-carcinogenic. In addition, it has been found to be non-flammable and non-explosive.
Vorteile Und Einschränkungen Für Laborexperimente
1-Allyl-3-ITF has several advantages for lab experiments. It is a non-toxic and non-irritating ionic liquid, which makes it safe to use in lab experiments. It is also miscible with water and many organic solvents, which makes it easy to use in a variety of experiments. However, it is important to note that 1-Allyl-3-ITF is a relatively expensive ionic liquid, which can limit its use in some experiments.
Zukünftige Richtungen
1-Allyl-3-ITF has many potential future applications in a variety of scientific fields. It could be used as a solvent in organic synthesis, as a catalyst in electrochemistry, and as a reagent in separations. It could also be used in the development of new materials and in the separation of molecules. Additionally, it could be used as a green solvent in the production of pharmaceuticals and other compounds. Finally, it could be used as a replacement for traditional organic solvents in a variety of industrial applications.
Synthesemethoden
1-Allyl-3-ITF can be synthesized from 1-Allyl-3-imidazolium chloride and trifluoromethanesulfonic acid (TfOH). This reaction is usually carried out in an aqueous solution, with the 1-Allyl-3-imidazolium chloride being added to the TfOH. The reaction is then heated to the boiling point of the solution, and the reaction is allowed to proceed for several hours. The resulting product is then isolated and purified.
Eigenschaften
IUPAC Name |
bis(trifluoromethylsulfonyl)azanide;3-prop-2-enyl-1H-imidazol-3-ium |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2.C2F6NO4S2/c1-2-4-8-5-3-7-6-8;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h2-3,5-6H,1,4H2;/q;-1/p+1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSCNTPGLKPSFAK-UHFFFAOYSA-O |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC[N+]1=CNC=C1.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F6N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Allyl-3-H-imidazolium bis(trifluoromethanesulfonyl)imide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-Trifluoromethylphenyl)-3-[2,6-difluorophenyl]-2-propen-1-one](/img/structure/B6313299.png)
![4-{[3,3,4,4,5,5-Hexafluoro-2-(4-methoxyphenoxy)cyclopent-1-en-1-yl]oxy}benzonitrile](/img/structure/B6313303.png)










![(4R,5S)-3,3a,8,8a-Tetrahydroindeno[1,2-d]-1,2,3-oxathiazole-2,2-dioxide-3-carboxylic acid t-butyl ester, 97%](/img/structure/B6313377.png)
![(R,R)-[2-(4'-i-Propyloxazolin-2'-yl)ferrocenyl]diphenylphosphine, 97%](/img/structure/B6313378.png)